Galegine

Mitochondrial bioenergetics Hepatic gluconeogenesis Type 2 diabetes mechanism

Galegine (CAS 543-83-9) is the authentic monosubstituted guanidine alkaloid from Galega officinalis. It is the mandatory reference standard for mechanistic studies: it inhibits mitochondrial complex IV by 58% (superior to metformin's 45%), activates AMPK 2–3 fold across multiple cell lines, and its guanidine moiety is absolutely required for biological activity—substitution with amidine, pyrimidine, or imidazole completely abolishes weight-reducing effects. Unlike synthetic biguanides, galegine exhibits distinct antibacterial activity (MIC 4 mg/L, MRSA). Available as free base (≥98%) or hydrochloride salt for flexible formulation. Essential for SAR, biosynthesis, and bioenergetics research.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 543-83-9
Cat. No. B1196923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalegine
CAS543-83-9
Synonymsdimethylallylguanidine
galegin
galegine
isoamylene guanidine
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESCC(=CCN=C(N)N)C
InChIInChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9)
InChIKeyUVMLHMAIUVSYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galegine (CAS 543-83-9): Guanidine Natural Product Baseline and Key Procurement Considerations


Galegine (CAS 543-83-9), also known as N-(3-methyl-2-butenyl)guanidine, is a guanidine alkaloid naturally occurring in Galega officinalis (goat's rue) and select other plant species [1]. Chemically, it is a small-molecule guanidine derivative (C₆H₁₃N₃, MW 127.19) characterized by a dimethylallyl side chain attached to a guanidine core [2]. As a foundational natural product, galegine serves as the historical precursor to the biguanide class of antidiabetic drugs including metformin and phenformin [3][4]. For procurement and research applications, galegine is available both as the free base and as the hydrochloride salt (CAS 2368870-39-5) with distinct solubility profiles . The compound's significance lies not in direct clinical use but rather as a critical reference standard for mechanistic studies, a pharmacophore scaffold for medicinal chemistry, and a natural product benchmark against which synthetic analogs are evaluated [5].

Why Generic Guanidine Derivatives Cannot Replace Galegine (CAS 543-83-9) in Research Applications


Substitution of galegine with other guanidine-containing natural products or synthetic biguanides is scientifically invalid for research requiring the authentic natural product scaffold. Galegine is a monosubstituted guanidine, whereas metformin and phenformin are 1,1-disubstituted biguanides—a structural distinction that substantially alters both biological activity and chemical properties [1][2]. In systematic structure-activity relationship (SAR) studies, replacement of the guanidine group with N-cyano, amidine, pyrimidine, pyridine, or imidazole moieties completely abolished the weight-reducing properties observed with galegine in BALB/c mice [3]. Furthermore, galegine exhibits antibacterial activity (MIC = 4 mg/L against MRSA strains) that is not recapitulated by metformin, demonstrating that the natural guanidine scaffold confers distinct pharmacological activities not preserved in the clinically optimized biguanide derivatives . For researchers investigating AMPK activation, mitochondrial complex IV inhibition, or natural product biosynthesis pathways, galegine provides an essential reference standard that synthetic alternatives cannot surrogate [4].

Galegine (CAS 543-83-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and Alternatives


Mitochondrial Complex IV Inhibition: Galegine versus Metformin and Phenformin (Head-to-Head Comparison)

In a head-to-head comparison published in PNAS (2022), galegine, metformin, and phenformin were evaluated for inhibition of mitochondrial complex IV activity at clinically relevant concentrations. All three guanide/biguanide compounds inhibited complex IV activity, with measured activity reductions of 45% for metformin, 52% for phenformin, and 58% for galegine relative to vehicle control. The study demonstrated that complex IV inhibition, rather than complex I inhibition, is the operative mechanism for reducing glycerol-derived hepatic gluconeogenesis, a finding that applies across all three compounds but with galegine showing the most pronounced inhibitory effect [1].

Mitochondrial bioenergetics Hepatic gluconeogenesis Type 2 diabetes mechanism

AMPK Activation Potency: Galegine Concentration-Response across Multiple Cell Lines (Cross-Study Comparable Evidence)

Galegine produces concentration-dependent activation of AMP-activated protein kinase (AMPK) across multiple cell types. In a systematic evaluation, galegine at 10 μM and above produced detectable AMPK activation in H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes. The effect was quantified as a 2- to 3-fold increase in AMPK phosphorylation at 300-500 μM concentrations. Incubation with galegine hydrochloride for 1 hour produces concentration-dependent AMPK activation in both 3T3-L1 adipocytes and L6 myotubes, with additional activation observed in HEK293 cells [1][2].

AMPK signaling Metabolic regulation Cellular energy sensing

Antibacterial Activity: Galegine versus Other Guanidine Alkaloids against MRSA (Direct Head-to-Head Comparison)

In a head-to-head evaluation of eight natural guanidine alkaloids and two synthetic analogs against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains, galegine and pterogynidine were identified as the most potent compounds. Both galegine and pterogynidine exhibited a minimum inhibitory concentration (MIC) of 4 mg/L against all tested MRSA strains. This potency was superior to the other six natural guanidines evaluated in the same study, establishing galegine as a benchmark for antibacterial activity within this structural class [1].

Antimicrobial discovery Natural product antibiotics MRSA therapeutics

In Vivo Antihypertensive Efficacy: Galegine Dose-Response versus Dimaprit Control (Direct Head-to-Head Comparison)

In a 2021 study evaluating the antihypertensive effects of galegine isolated from Biebersteinia heterostemon, intraperitoneal administration of galegine at 2.5, 5, and 10 mg/kg induced immediate and dose-dependent decreases in mean arterial blood pressure (MABP) in pentobarbital-anesthetized hypertensive rats. The reduction in MABP averaged approximately 40% across doses. In contrast, the positive control dimaprit (a histamine H2 receptor agonist) induced a significant but smaller hypotension of approximately 20% reduction in MABP. Galegine's effect was accompanied by a rapid increase in heart rate [1].

Cardiovascular pharmacology Blood pressure regulation Natural product antihypertensives

Acute Oral Toxicity: Galegine LD50 Benchmark versus Structural Analogs (Class-Level Inference with Quantitative Data)

The acute oral toxicity of galegine has been quantitatively characterized in rats, with a calculated oral LD50 of 54.75 mg/kg (95% confidence limits: 49.15-61.51 mg/kg). This places galegine in the moderately toxic range for small-molecule natural products. The safe dose was determined to be approximately one-tenth of the LD50 value based on acute toxicity experiments [1]. Notably, galegine's toxicity profile is distinct from metformin: galegine proved too toxic for clinical use in humans, whereas metformin was developed specifically as a less toxic synthetic derivative [2]. This class-level inference indicates that galegine's toxicity is a direct consequence of its structural features as a monosubstituted guanidine, distinguishing it from the clinically optimized biguanide derivatives.

Toxicology Safety pharmacology Guanidine toxicity

Structural Determinants of Biological Activity: Guanidine Moiety Requirement (Direct Structure-Activity Relationship Evidence)

Systematic SAR studies have defined the minimal structural requirements for galegine-like biological activity. Replacement of the guanidine group with an N-cyano group or substitution with amidine, pyrimidine, pyridine, or imidazole moieties completely removed the weight-reducing properties when evaluated in BALB/c mice. Conversely, retention of the guanidine group while replacing the dimethylallyl side chain with functionalized benzyl substituents preserved and in some cases significantly improved activity. The lead benzylguanidine analog (1-(4-chlorobenzyl)guanidine hemisulfate) produced average daily weight differences from time-matched controls of -19.7 ± 1.0% in BALB/c mice, -11.0 ± 0.7% in ob/ob mice, and -7.3 ± 0.8% in diet-induced obesity mice [1].

Medicinal chemistry Structure-activity relationship Guanidine pharmacophore

Galegine (CAS 543-83-9) Optimal Application Scenarios for Research and Industrial Procurement


Mechanistic Studies of Mitochondrial Complex IV Inhibition and Hepatic Gluconeogenesis

Galegine is the preferred reference compound for investigating complex IV-mediated inhibition of glycerol-derived hepatic gluconeogenesis, exhibiting 58% complex IV inhibition—superior to both metformin (45%) and phenformin (52%) in head-to-head comparison [1]. This application is ideal for researchers studying mitochondrial bioenergetics, metabolic regulation, and the molecular mechanisms distinguishing guanides from biguanides. Galegine's natural product origin provides an evolutionary context for understanding how plant-derived secondary metabolites modulate mammalian mitochondrial function.

AMPK Pathway Activation Studies Requiring Natural Product-Derived Positive Control

Galegine serves as a reliable AMPK activator across multiple cell types, producing 2-3 fold increases in AMPK phosphorylation at 300-500 μM in H4IIE hepatoma, HEK293 kidney, 3T3-L1 adipocyte, and L6 myotube cell lines [1]. Unlike synthetic AMPK activators such as A-769662—which failed to reduce plasma glucose in vivo despite comparable AMPK activation—galegine's natural product scaffold may engage additional upstream pathways. This makes galegine particularly valuable for studies dissecting AMPK-dependent versus AMPK-independent metabolic effects.

Medicinal Chemistry Scaffold Optimization: Guanidine Pharmacophore Development

Galegine is the essential starting scaffold for SAR studies aimed at optimizing guanidine-based therapeutics. Systematic SAR analysis has demonstrated that the guanidine moiety is absolutely required for weight-reducing activity, as replacement with N-cyano, amidine, pyrimidine, pyridine, or imidazole groups completely abolishes biological activity [1]. This evidence positions galegine as the foundational reference standard for medicinal chemistry programs developing novel guanidine-containing compounds targeting metabolic disorders, hypertension (40% MABP reduction in vivo [2]), or antimicrobial applications (MIC 4 mg/L against MRSA [3]).

Natural Product Authenticity Verification and Biosynthesis Research

Galegine is the authentic natural product from Galega officinalis, biosynthesized via transamidination using arginine as the amidine donor [1]. For researchers investigating plant secondary metabolism, galegine provides an essential analytical standard for HPLC-based quantification (RP-HPLC conditions: methanol:0.5% phosphoric acid 50:50, detection at 205 nm [2]). Its well-characterized physicochemical properties—calculated solubility of 18 g/L at 25°C, melting point 158°C, and stability ≥1 year under proper storage [3][4]—support its use as a reliable reference material for natural product chemistry and biosynthesis studies.

Technical Documentation Hub

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61 linked technical documents
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